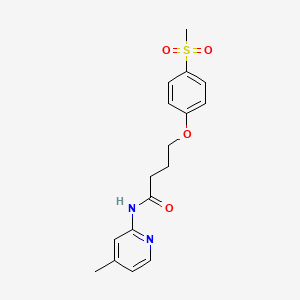![molecular formula C18H28N2O3S B7681506 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide, also known as ESB, is a chemical compound that has been widely studied for its potential applications in scientific research. ESB belongs to a class of compounds known as benzamides, which have been shown to have a variety of biological activities.
作用機序
The exact mechanism of action of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has also been shown to bind to and activate the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on PARP and the sigma-1 receptor, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to inhibit the activity of other enzymes and receptors, including the proteasome and the dopamine transporter. 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine.
実験室実験の利点と制限
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has several advantages for use in laboratory experiments, including its high potency and selectivity for certain enzymes and receptors. However, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide also has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.
将来の方向性
There are several potential future directions for research on 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide and related compounds. These include:
- Further studies on the mechanism of action of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide and its effects on different enzymes and receptors
- Development of new 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide derivatives with improved potency, selectivity, and pharmacokinetic properties
- Evaluation of the potential therapeutic applications of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide in neurodegenerative diseases, cancer, and other conditions
- Investigation of the potential use of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide as a tool compound for studying the roles of PARP and the sigma-1 receptor in various biological processes.
合成法
The synthesis of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide involves several steps, including the reaction of 4-methylpiperidine with 2-bromoethylsulfonylbenzene, followed by the reaction of the resulting intermediate with 2-aminopropylbenzamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to inhibit the growth of cancer cells and may have potential as a therapeutic agent. In drug discovery, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been used as a lead compound for the development of new drugs with improved biological activity.
特性
IUPAC Name |
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-24(22,23)17-8-6-5-7-16(17)18(21)19-13-15(3)20-11-9-14(2)10-12-20/h5-8,14-15H,4,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCBLHCIPNWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC(C)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7681438.png)
![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)
![4-[[(5-fluoro-3-methyl-1-benzofuran-2-yl)methylamino]methyl]-N,N,2,5-tetramethylpyrazol-3-amine](/img/structure/B7681451.png)
![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyl]methanamine](/img/structure/B7681459.png)
![N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(oxan-2-ylmethoxy)propanamide](/img/structure/B7681474.png)

![3-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7681493.png)
![5-ethyl-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-1-pyridin-2-ylpyrazole-4-carboxamide](/img/structure/B7681499.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)
![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)